molecular formula C14H15N3O2S B4512612 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone

2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone

Cat. No.: B4512612
M. Wt: 289.35 g/mol
InChI Key: WHAJKOGBCOWBFT-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone is a heterocyclic compound that features a pyridazinone core, a thienyl group, and a pyrrolidinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a thienyl boronic acid with a halogenated pyridazinone derivative in the presence of a palladium catalyst.

    Addition of the Pyrrolidinyl Group: The pyrrolidinyl group can be added through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Scaling up the reactions: Ensuring that the reactions can be performed efficiently on a larger scale.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of alcohols, amines, or hydrocarbons.

    Substitution: Introduction of various functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone: Lacks the thienyl group, which may affect its biological activity and chemical properties.

    6-(2-thienyl)-3(2H)-pyridazinone:

    2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-(phenyl)-3(2H)-pyridazinone: Contains a phenyl group instead of a thienyl group, which may alter its electronic properties and interactions.

Uniqueness

2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone is unique due to the combination of its pyridazinone core, thienyl group, and pyrrolidinyl substituent. This unique structure may confer specific properties and activities that are not present in similar compounds.

Properties

IUPAC Name

2-(2-oxo-2-pyrrolidin-1-ylethyl)-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-13-6-5-11(12-4-3-9-20-12)15-17(13)10-14(19)16-7-1-2-8-16/h3-6,9H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAJKOGBCOWBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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